Cesium tungsten oxide (Cs2WO4)

Descripción general

Descripción

Synthesis Analysis

The synthesis of cesium tungsten oxide involves several methods, including hydrothermal synthesis, flame-assisted spray pyrolysis, and solvothermal reactions. For instance, cesium tungsten bronze nanoparticles with enhanced hydrogen gas sensing properties were synthesized using a new hydrothermal method, demonstrating the material's potential in sensor applications due to its superior electrical and optical properties at room temperature (Shrisha et al., 2021). Similarly, highly crystalline and hexagonal cesium tungsten bronze nanoparticles were produced through flame-assisted spray pyrolysis, showcasing remarkable near-infrared shielding ability (T. Hirano et al., 2018).

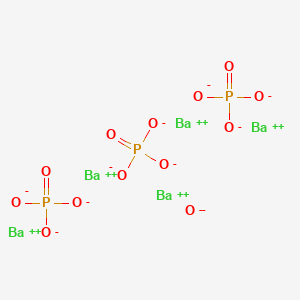

Molecular Structure Analysis

The molecular structure of Cs2WO4 is typically hexagonal, contributing to its unique optical and electrical properties. Research on defect engineering in cesium tungsten bronze nanoparticles reveals that cationic defects, such as tungsten deficiency and insufficient Cs doping, significantly impact the infrared absorption properties of the material, allowing for precise tunability of optical characteristics (S. Nakakura et al., 2019).

Chemical Reactions and Properties

Cs2WO4 participates in various chemical reactions, particularly those relevant to its application in photocatalysis and gas sensing. The interaction with gases like hydrogen showcases the material's selectivity and sensitivity, attributed to its surface adsorption capabilities and conductance (Shrisha et al., 2021).

Physical Properties Analysis

The physical properties of Cs2WO4, such as crystallinity, phase, and morphology, are crucial for its application in near-infrared shielding and thermal insulation. For example, the hexagonal phase of Cs2WO4 demonstrates excellent near-infrared shielding ability, which can be optimized through various synthesis methods and post-treatment processes (T. Hirano et al., 2018).

Chemical Properties Analysis

The chemical properties of Cs2WO4, including its reactivity and interaction with other substances, play a vital role in its functionality as a photocatalyst and in energy-saving applications. The material's ability to absorb near-infrared light while remaining transparent to visible light makes it an ideal candidate for solar filters and energy-efficient window coatings (T. Hirano et al., 2018).

Aplicaciones Científicas De Investigación

Hydrogen Gas Sensing : Cs2WO4, known as cesium tungsten bronze, has been used as a sensing material for hydrogen gas. Its nanorods show excellent gas sensing properties at room temperature due to their suitable electrical and optical properties. This material also demonstrates high reliability, simple synthesis method, low humidity susceptibility, and high selectivity, making it viable for hydrogen sensors (Shrisha et al., 2021).

Near-Infrared Shielding : Cs2WO4 has potential applications in energy-saving window glasses due to its visible light transparency and near-infrared (NIR) shielding ability. It's used for improving NIR shielding performance and for large-scale production of tungsten bronze, beneficial in energy-saving windows (Song et al., 2020).

Decolorization Mechanism in High Temperature and Humidity : Research on Cs2WO4 includes understanding its NIR shielding ability and investigating its decolorization under high-temperature and high-humidity environments, limiting its applications. Studies focus on the mechanism of Cs desorption in the presence of H2O and propose countermeasures to suppress this desorption (Yoshio et al., 2019).

Optical Stability Under Ultraviolet Illumination : Cs2WO4 is an ideal NIR shielding material for solar filters, but exhibits photochromic behavior under ultraviolet (UV) illumination, hindering its commercial application. Studies have been conducted to prepare composite resin coatings with improved NIR shielding ability and outstanding optical stability under strong UV illumination (Zeng et al., 2015).

Nanoparticle Synthesis : The synthesis of highly crystalline hexagonal cesium tungsten bronze nanoparticles via flame-assisted spray pyrolysis and their application in NIR shielding are researched. This method offers advantages like short reaction time, high purity, and good energy efficiency (Hirano et al., 2018).

Defect Engineering for Infrared Absorption : Studies on cesium tungsten bronzes focus on the synthesis of high purity Cs0.32WO3 nanoparticles and controlling their cationic defects through heat treatment. This research contributes to the engineering of Cs0.32WO3 structure and properties for enhancing NIR absorption properties (Nakakura et al., 2019).

Photocatalytic Performance Under Visible-Light Irradiation : Cs2WO4 plays a role in the photocatalytic degradation of dyes under visible-light irradiation. The study of cesium tungsten oxide particles and their low band gap has implications for photocatalytic applications (Chiang et al., 2019).

Mecanismo De Acción

Mode of Action

The mode of action of Cs2WO4 involves its interaction with these biological targets. It is known to have acute toxicity and can cause irritant effects when it comes into contact with skin or eyes .

Biochemical Pathways

Given its chemical properties, it may interact with various biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

It is known that cs2wo4 is soluble in water , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Cs2WO4’s action are largely unknown. It is known to cause inflammation when it comes into contact with skin or eyes .

Action Environment

The action, efficacy, and stability of Cs2WO4 can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and action. Furthermore, Cs2WO4 should be stored under normal temperature and pressure to ensure its stability .

Safety and Hazards

Direcciones Futuras

Cesium tungsten oxide nanoparticles have attracted considerable attention as promising near-infrared (NIR) shielding materials due to their high transmittance of visible light and efficient NIR absorption capability . They are also advantageous as pigments with favorable heat resistance and a longer lifetime . They have been applied in many fields such as photothermal therapy, water evaporation, photocatalysis, gas sensors, and energy-related applications .

Propiedades

IUPAC Name |

dicesium;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.4O.W/q2*+1;4*-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAJNDITUUBDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Cs+].[Cs+].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O4W-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014398 | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13587-19-4 | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium tungsten oxide (Cs2WO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicesium tungsten tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

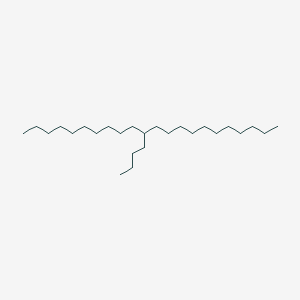

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

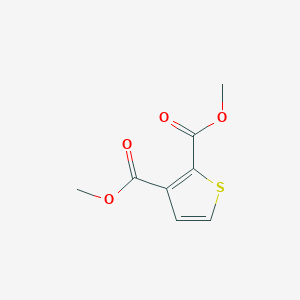

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

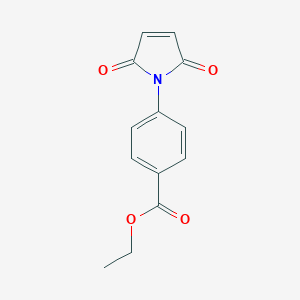

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)